molecular formula C16H17N3O3 B4984816 1-[2-[5-(2,3-Dihydro-1-benzofuran-7-yl)-1,2,4-oxadiazol-3-yl]ethyl]pyrrolidin-2-one

1-[2-[5-(2,3-Dihydro-1-benzofuran-7-yl)-1,2,4-oxadiazol-3-yl]ethyl]pyrrolidin-2-one

Cat. No.: B4984816
M. Wt: 299.32 g/mol
InChI Key: PLWONHNIWAMNDF-UHFFFAOYSA-N
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Description

1-[2-[5-(2,3-Dihydro-1-benzofuran-7-yl)-1,2,4-oxadiazol-3-yl]ethyl]pyrrolidin-2-one is a complex organic compound that features a benzofuran ring, an oxadiazole ring, and a pyrrolidinone ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[5-(2,3-Dihydro-1-benzofuran-7-yl)-1,2,4-oxadiazol-3-yl]ethyl]pyrrolidin-2-one typically involves multiple steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as microwave-assisted synthesis and the use of environmentally benign solvents may be employed .

Chemical Reactions Analysis

Types of Reactions: 1-[2-[5-(2,3-Dihydro-1-benzofuran-7-yl)-1,2,4-oxadiazol-3-yl]ethyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and oxadiazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted benzofuran and oxadiazole derivatives.

Scientific Research Applications

1-[2-[5-(2,3-Dihydro-1-benzofuran-7-yl)-1,2,4-oxadiazol-3-yl]ethyl]pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-[5-(2,3-Dihydro-1-benzofuran-7-yl)-1,2,4-oxadiazol-3-yl]ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-[2-[5-(2,3-Dihydro-1-benzofuran-7-yl)-1,2,4-oxadiazol-3-yl]ethyl]pyrrolidin-2-one is unique due to its combination of three distinct heterocyclic rings, which imparts a diverse range of biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[2-[5-(2,3-dihydro-1-benzofuran-7-yl)-1,2,4-oxadiazol-3-yl]ethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-14-5-2-8-19(14)9-6-13-17-16(22-18-13)12-4-1-3-11-7-10-21-15(11)12/h1,3-4H,2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWONHNIWAMNDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCC2=NOC(=N2)C3=CC=CC4=C3OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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